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molecular formula C8H6F2O3 B128312 4-Difluoromethoxy-3-hydroxybenzaldehyde CAS No. 151103-08-1

4-Difluoromethoxy-3-hydroxybenzaldehyde

Cat. No. B128312
M. Wt: 188.13 g/mol
InChI Key: ZLIKNROJGXXNJG-UHFFFAOYSA-N
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Patent
US07495017B2

Procedure details

3,4-Dihydroxybenzaldehyde (20 g, 145 mmol), chlorodifluoroacetic acid sodium salt (55.19 g, 362 mmol) and sodium hydroxide (5.50 g, 138 mmol) were stirred in DMF (1200 mL) at 55° C. under nitrogen for 16 hours. The pH was adjusted to 1.0 by the addition of 10% aqueous HCl followed by extraction with ethyl acetate (3×500 mL). The combined extracts were evaporated under vacuum. The residue was purified on silica gel using a 10-20% ethyl acetate/hexane gradient. 4-difluoromethoxy-3-hydroxybenzaldehyde was isolated in 24% yield (6.62 g). 1H NMR (CDCl3, 400 MHz) δ 6.1 (br s, 1H), 6.48-6.85 (t, 1H OCHF2), 7.26 (d, 1H), 7.44 (d, 1H), 7.55 (s, 1H), 9.91 (s, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
55.19 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].[Na+].Cl[C:13]([F:18])([F:17])C([O-])=O.[OH-].[Na+].Cl>CN(C=O)C>[F:17][CH:13]([F:18])[O:10][C:9]1[CH:8]=[CH:7][C:4]([CH:5]=[O:6])=[CH:3][C:2]=1[OH:1] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1O
Name
Quantity
55.19 g
Type
reactant
Smiles
[Na+].ClC(C(=O)[O-])(F)F
Name
Quantity
5.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (3×500 mL)
CUSTOM
Type
CUSTOM
Details
The combined extracts were evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel using a 10-20% ethyl acetate/hexane gradient

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=C(C=C(C=O)C=C1)O)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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